What are the physical properties of N,N,N',N'-Tetraethylethylenediamine
What are the physical properties of N,N,N',N'-Tetraethylethylenediamine
An In-depth Technical Guide to the Physical Properties of N,N,N',N'-Tetraethylethylenediamine
This guide provides a comprehensive overview of the core physical properties of N,N,N',N'-Tetraethylethylenediamine (TEEDA), intended for researchers, scientists, and professionals in drug development. The information is presented through a combination of tabulated data, detailed experimental protocols, and a logical workflow diagram for property determination.
Core Physical and Chemical Properties
N,N,N',N'-Tetraethylethylenediamine, also known as TEEDA, is a chemical compound with the CAS number 150-77-6. It is recognized for its utility as a ligand in coordination chemistry and as a curing agent.[1] Its physical state at room temperature is a colorless to yellow liquid.[1][2]
Data Presentation: Physical Properties of TEEDA
The quantitative physical properties of N,N,N',N'-Tetraethylethylenediamine are summarized in the table below for clear reference and comparison.
| Property | Value | Notes | Citations |
| Molecular Formula | C₁₀H₂₄N₂ | [1][3] | |
| Molecular Weight | 172.32 g/mol | [1] | |
| Appearance | Colorless to Yellow Liquid | [1][2] | |
| Boiling Point | 189 - 220 °C | Literature values vary. | [1][3] |
| Density | 0.808 - 0.81 g/mL | At 25 °C. | [1][3] |
| Refractive Index | 1.43 - 1.4343 | At 20°C, measured at the sodium D-line. | [1][2][3] |
| Flash Point | 59 °C (138.2 °F) | Determined by closed-cup method. | |
| Vapor Pressure | 0.54 mmHg | At 25 °C. | [3] |
| Melting Point | Not available | Not consistently reported in literature. | [2] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties listed above. These protocols are based on standard laboratory practices.
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common method for its determination on a small scale involves a Thiele tube or a similar heating apparatus.[4]
Apparatus:
-
Thiele tube or oil bath
-
Thermometer
-
Small test tube (e.g., fusion tube)
-
Capillary tube, sealed at one end
-
Heat source (e.g., Bunsen burner)
-
Liquid paraffin or heating oil
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[5]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[4]
-
The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is immersed in a Thiele tube filled with a heating medium like paraffin oil.[4]
-
The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[5]
-
When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[4]
Density Measurement (Pycnometer Method)
Density, the mass per unit volume, can be accurately determined using a pycnometer, which is a flask with a precisely known volume.[7]
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance (precision of ±0.001 g or better)
-
Temperature-controlled bath or a thermometer
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed and recorded.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. If the pycnometer has a capillary stopper, the liquid should rise to the top of the capillary.[8]
-
The filled pycnometer is placed in a temperature-controlled bath (e.g., at 20°C or 25°C) to allow the liquid to reach thermal equilibrium.[8]
-
Any excess liquid that expands out of the capillary is carefully removed.
-
The exterior of the pycnometer is dried, and its total mass is weighed and recorded.
-
The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is commonly measured with an Abbe refractometer.[9]
Apparatus:
-
Abbe Refractometer
-
Constant temperature water circulator
-
Dropper or pipette
-
Solvent for cleaning (e.g., acetone or ethanol)
-
Soft lens tissue
Procedure:
-
The refractometer is turned on, and the temperature is set to the desired value (e.g., 20°C) using the connected water circulator.
-
The prism of the refractometer is opened and cleaned with a suitable solvent and soft tissue.[9]
-
A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.[9]
-
The prism is closed and locked.
-
While looking through the eyepiece, the handwheel is adjusted until the light and dark fields are visible.
-
The compensator dial is adjusted to eliminate any color fringes and to sharpen the boundary line between the light and dark fields.[9]
-
The handwheel is further adjusted to center the sharp boundary line on the crosshairs of the reticle.
-
The refractive index value is read from the instrument's scale.
Flash Point Determination (Pensky-Martens Closed-Cup)
The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced. The closed-cup method is preferred for its precision and safety.[10][11]
Apparatus:
-
Pensky-Martens closed-cup flash point tester
-
Heat source
-
Stirrer
-
Ignition source (gas flame or electric igniter)
-
Thermometer
Procedure:
-
The sample cup is filled with N,N,N',N'-Tetraethylethylenediamine to the specified filling mark.
-
The lid, which contains the stirrer, thermometer, and ignition source port, is securely placed on the cup.
-
The sample is heated at a slow, constant rate as specified by standard methods (e.g., ASTM D93).[12]
-
The sample is stirred continuously at a specified rate to ensure temperature uniformity.[10]
-
At regular temperature intervals, stirring is momentarily stopped, and the ignition source is applied by dipping it into the vapor space of the cup.[10]
-
The test is complete when a distinct flash is observed inside the cup.
-
The temperature at which the flash occurs is recorded as the flash point of the substance.[12]
Mandatory Visualization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid chemical such as N,N,N',N'-Tetraethylethylenediamine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. chembk.com [chembk.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. calnesis.com [calnesis.com]
- 8. batman.edu.tr [batman.edu.tr]
- 9. scribd.com [scribd.com]
- 10. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 11. scimed.co.uk [scimed.co.uk]
- 12. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
